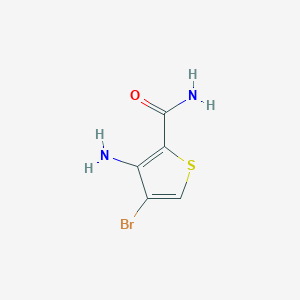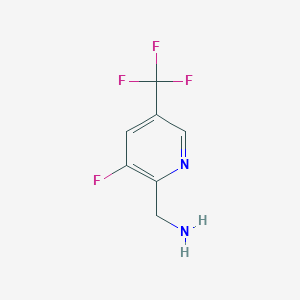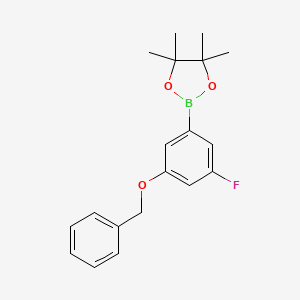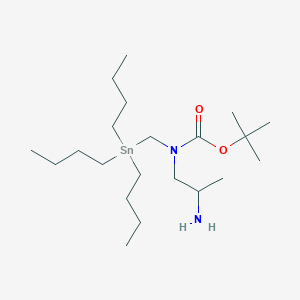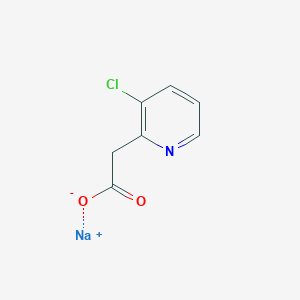
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1)
Overview
Description
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the third position and an acetic acid moiety at the second position, forming a sodium salt. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) typically involves the chlorination of 2-pyridineacetic acid. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents. The resulting 3-chloro-2-pyridineacetic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions include:
Temperature: 0-5°C for chlorination, followed by room temperature for neutralization.
Solvent: Anhydrous dichloromethane for chlorination, followed by water for neutralization.
Reaction Time: 2-3 hours for chlorination, followed by 1 hour for neutralization.
Industrial Production Methods
In industrial settings, the production of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Chlorination: Using a flow reactor to continuously chlorinate 2-pyridineacetic acid.
Neutralization: Continuous addition of sodium hydroxide to neutralize the chlorinated product.
Purification: Crystallization or recrystallization to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar solvents like ethanol or dimethylformamide at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Pyridineacetic acid: Lacks the chloro substitution, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety, affecting its solubility and reactivity.
2-Pyridineethanol: Contains an alcohol group instead of an acetic acid moiety, influencing its chemical properties and applications.
Uniqueness
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is unique due to the presence of both a chloro group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.
Properties
IUPAC Name |
sodium;2-(3-chloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMMUMXXWWIFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
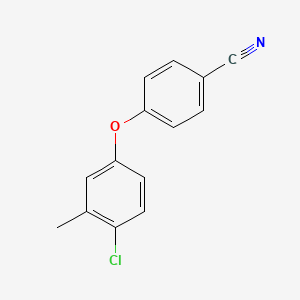
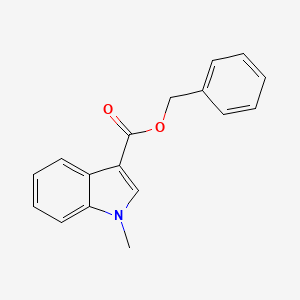
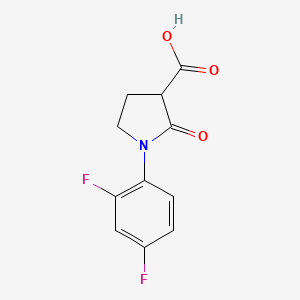
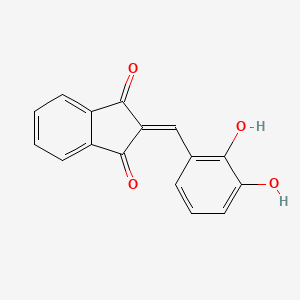
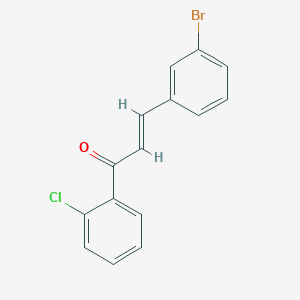
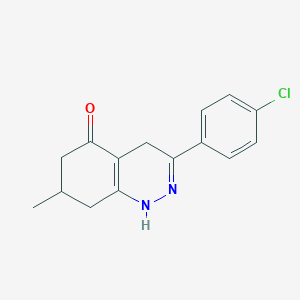
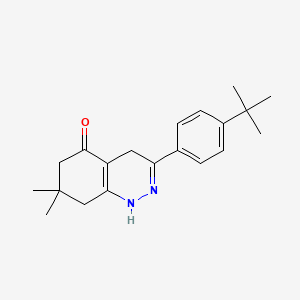
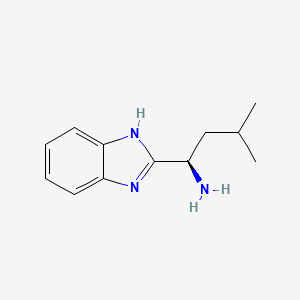
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
